Diethyl (1-iodohept-1-en-1-yl)phosphonate

Description

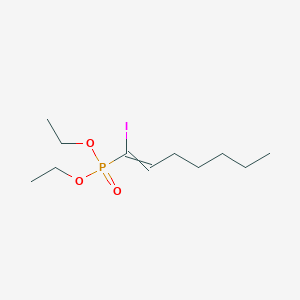

Structure

2D Structure

3D Structure

Properties

CAS No. |

650612-97-8 |

|---|---|

Molecular Formula |

C11H22IO3P |

Molecular Weight |

360.17 g/mol |

IUPAC Name |

1-diethoxyphosphoryl-1-iodohept-1-ene |

InChI |

InChI=1S/C11H22IO3P/c1-4-7-8-9-10-11(12)16(13,14-5-2)15-6-3/h10H,4-9H2,1-3H3 |

InChI Key |

HRQFNQGDUACOEU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=C(P(=O)(OCC)OCC)I |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 1 Iodohept 1 En 1 Yl Phosphonate

Direct Synthesis Approaches

Direct synthetic routes to Diethyl (1-iodohept-1-en-1-yl)phosphonate primarily involve the functionalization of a suitable precursor, such as an alkynylphosphonate, to introduce the iodo group and establish the desired stereochemistry of the double bond.

Elaboration from Simpler Halogenated Precursors

The synthesis of this compound can be envisioned through the elaboration of simpler halogenated precursors. A common strategy involves the use of a terminal alkyne, diethyl hept-1-ynylphosphonate, which can be prepared from hept-1-yne. This alkynylphosphonate serves as a key intermediate for the introduction of the iodo substituent at the C1 position of the alkene.

A plausible and widely utilized method for the stereoselective synthesis of vinyl iodides from terminal alkynes is the hydrozirconation-iodination sequence. This method allows for the controlled formation of the (Z)-isomer. The reaction proceeds via the syn-addition of the zirconium hydride species across the triple bond, followed by the replacement of the zirconium moiety with iodine.

Table 1: Proposed Synthesis of (Z)-Diethyl (1-iodohept-1-en-1-yl)phosphonate via Hydrozirconation-Iodination

| Step | Reagent/Reactant | Intermediate/Product | Description |

| 1 | Hept-1-yne, n-Butyllithium, Diethyl chlorophosphate | Diethyl hept-1-ynylphosphonate | Formation of the alkynylphosphonate precursor. |

| 2 | Diethyl hept-1-ynylphosphonate, Schwartz's reagent (Cp₂ZrHCl) | (Z)-Diethyl (1-(chlorozirconocenyl)hept-1-en-1-yl)phosphonate | Hydrozirconation of the alkyne leading to a vinylzirconium intermediate. This step proceeds with high regioselectivity and syn-stereoselectivity. |

| 3 | (Z)-Diethyl (1-(chlorozirconocenyl)hept-1-en-1-yl)phosphonate, Iodine (I₂) | (Z)-Diethyl (1-iodohept-1-en-1-yl)phosphonate | Iodination of the vinylzirconium intermediate to yield the final (Z)-isomer with retention of configuration. |

Alternatively, to obtain the (E)-isomer, a hydroalumination-iodination approach can be employed. This method involves the syn-addition of a dialkylaluminum hydride reagent to the alkynylphosphonate, followed by iodination. The choice of the hydroalumination reagent and reaction conditions is crucial for achieving high stereoselectivity.

Table 2: Proposed Synthesis of (E)-Diethyl (1-iodohept-1-en-1-yl)phosphonate via Hydroalumination-Iodination

| Step | Reagent/Reactant | Intermediate/Product | Description |

| 1 | Diethyl hept-1-ynylphosphonate, Diisobutylaluminium hydride (DIBAL-H) | (E)-Diethyl (1-(diisobutylalanyl)hept-1-en-1-yl)phosphonate | Hydroalumination of the alkyne to form a vinylalane intermediate with (E)-stereochemistry. |

| 2 | (E)-Diethyl (1-(diisobutylalanyl)hept-1-en-1-yl)phosphonate, Iodine (I₂) | (E)-Diethyl (1-iodohept-1-en-1-yl)phosphonate | Iodination of the vinylalane intermediate to afford the (E)-vinyl iodide. |

Stereoselective Alkene Formation Strategies

The stereochemistry of the double bond in this compound is a critical aspect of its synthesis. The (E) and (Z) isomers can be selectively prepared by choosing the appropriate synthetic methodology.

As outlined in the previous section, the stereochemical outcome of the synthesis is primarily determined by the choice of the hydrometallation reagent.

(Z)-Isomer Synthesis: The use of hydrozirconation with Schwartz's reagent is a well-established method for the synthesis of (Z)-vinyl iodides from terminal alkynes. The syn-addition of the Zr-H bond across the triple bond, followed by iodinolysis with retention of configuration, ensures the formation of the (Z)-isomer with high stereopurity.

(E)-Isomer Synthesis: For the synthesis of the (E)-isomer, hydroalumination with reagents such as DIBAL-H is the preferred method. The syn-addition of the Al-H bond to the alkyne leads to a vinylalane intermediate, which upon treatment with iodine, yields the (E)-vinyl iodide.

The stereoselectivity of these reactions is highly dependent on the specific reagents and reaction conditions employed. For instance, in the hydrozirconation reaction, the purity of Schwartz's reagent and the choice of solvent can influence the efficiency and stereochemical outcome. Similarly, in the hydroalumination reaction, the temperature and stoichiometry of the DIBAL-H reagent are critical parameters that need to be carefully controlled to minimize side reactions and ensure high stereoselectivity. The subsequent iodination step for both pathways typically proceeds with high fidelity, retaining the stereochemistry established during the hydrometallation step.

Microwave-Assisted Synthesis Protocols

While specific microwave-assisted protocols for the synthesis of this compound are not extensively documented in the literature, the general principles of microwave-assisted organic synthesis (MAOS) can be applied to potentially accelerate the reactions involved. Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and selectivity by providing rapid and uniform heating.

For instance, the iodination of the vinylmetal intermediates could potentially be accelerated using microwave heating. It is also conceivable that the initial formation of the diethyl hept-1-ynylphosphonate could be expedited under microwave conditions. However, the development of a specific microwave-assisted protocol would require empirical optimization of parameters such as power, temperature, and reaction time.

Electrochemical Synthetic Routes

Electrochemical methods offer an alternative approach to the synthesis of organic compounds, often under mild conditions and with high selectivity. While a specific electrochemical route for the synthesis of this compound has not been reported, electrochemical principles could be applied.

Indirect Synthetic Pathways

Indirect methods are paramount for constructing complex molecules like this compound. These strategies offer the flexibility to build the target structure by assembling key functional groups through sequential reactions.

This approach begins with a readily available phosphonate-containing starting material, which is then chemically modified to introduce the iodoalkene functionality.

One potential pathway starts with the derivatization of a β-ketophosphonate, such as Diethyl (2-oxoheptyl)phosphonate. This intermediate can be synthesized through various methods, including the Arbuzov reaction. A related compound, diethyl (2-oxopropyl)phosphonate, is prepared by reacting diethyl phosphonate (B1237965) with a suitable acetylating agent. orgsyn.org The resulting β-ketophosphonate can then be converted into a vinyl triflate by reaction with a triflating agent like triflic anhydride (B1165640) (Tf₂O). organic-chemistry.org This transformation proceeds under metal-free conditions and is applicable to a range of ketones. organic-chemistry.org The subsequent step would involve a substitution reaction, where the vinyl triflate is converted to the corresponding vinyl iodide. This can be achieved using a source of iodide, such as sodium iodide, often with a copper catalyst to facilitate the exchange.

Another plausible precursor is Diethyl (hept-1-yn-1-yl)phosphonate. This alkynylphosphonate can be synthesized via the reaction of the lithium salt of diethyl phosphonate with 1-bromoheptyne. The alkynylphosphonate then serves as a substrate for a hydroiodination reaction. The addition of hydrogen iodide (HI) across the triple bond can be accomplished using various reagents, such as in situ generated HI, to yield the desired (E)-vinyl iodide with high regio- and stereoselectivity. organic-chemistry.org

A summary of a potential derivatization pathway is presented below:

| Step | Reactant | Reagent(s) | Intermediate/Product | Key Transformation |

| 1 | Heptanoyl chloride | Diethyl phosphite (B83602), Base | Diethyl (1-oxoheptyl)phosphonate | Acylation of phosphite |

| 2 | Diethyl (1-oxoheptyl)phosphonate | Triflic anhydride, Pyridine | Diethyl (1-(triflyloxy)hept-1-en-1-yl)phosphonate | Enol triflation |

| 3 | Diethyl (1-(triflyloxy)hept-1-en-1-yl)phosphonate | Sodium Iodide, Cu(I) catalyst | This compound | Finkelstein-type reaction |

An alternative and more direct strategy involves the functionalization of a simple unsaturated hydrocarbon, namely 1-heptyne (B1330384). This approach builds the target molecule by adding the phosphonate and iodide moieties across the carbon-carbon triple bond.

The primary method in this category is the hydrophosphonylation of the alkyne. researchgate.net This reaction involves the addition of a P-H bond, from a reagent like diethyl phosphite, across the alkyne. researchgate.netwikipedia.org The regioselectivity of this addition is crucial. To obtain the desired 1-phosphonate product, an anti-Markovnikov addition is required. This is often achieved using transition metal catalysts, such as those based on palladium or copper. researchgate.netsciforum.net The reaction of 1-octyne (B150090) with diethylphosphite, catalyzed by copper nanoparticles on a zinc oxide support (CuNPs/ZnO), has been shown to produce the anti-Markovnikov vinyl phosphonate. researchgate.netsciforum.net This catalytic system is effective under mild conditions, in acetonitrile (B52724) as a solvent, and without the need for additional ligands. sciforum.net

Following the hydrophosphonylation to form Diethyl (hept-1-en-1-yl)phosphonate, the next step would be the introduction of the iodine atom at the 1-position. This can be challenging as it requires a selective C-H iodination of the vinyl group. A more common and controlled approach is the direct iodo-phosphorylation of the alkyne. However, a stepwise approach involving hydrozirconation followed by iodination is also well-established for the synthesis of vinyl iodides from terminal alkynes. organic-chemistry.org In this method, 1-heptyne would first react with Schwartz's reagent (Cp₂ZrHCl), followed by the addition of iodine (I₂) to stereoselectively yield 1-iodo-1-heptene. The final step would be a palladium-catalyzed cross-coupling reaction between the resulting vinyl iodide and diethyl phosphite to install the phosphonate group. organic-chemistry.org

A more convergent approach would be a one-pot hydroiodination and phosphorylation. While specific examples for this compound are scarce, related transformations suggest its feasibility. For instance, the reaction of alkynes with an iodine source and a phosphorus nucleophile in the presence of a suitable catalyst could potentially yield the desired product.

| Reaction | Substrate | Reagents | Product | Catalyst/Conditions |

| Hydrophosphonylation | 1-Heptyne | Diethyl phosphite | Diethyl (hept-1-en-2-yl)phosphonate (Markovnikov) or Diethyl (hept-1-en-1-yl)phosphonate (anti-Markovnikov) | Pd or Cu catalysts for anti-Markovnikov addition researchgate.netsciforum.net |

| Hydroiodination | 1-Heptyne | HI (ex situ generated) | (E)-1-Iodohept-1-ene | Mild conditions organic-chemistry.org |

| Cross-Coupling | (E)-1-Iodohept-1-ene | Diethyl phosphite | Diethyl (hept-1-en-1-yl)phosphonate | Pd(PPh₃)₄, Microwave irradiation organic-chemistry.org |

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. rsc.org In the context of synthesizing this compound, several green chemistry principles can be applied.

One of the key areas for improvement is the choice of catalyst. Traditional methods for vinyl phosphonate synthesis often rely on palladium catalysts, which can be expensive and toxic. researchgate.netsciforum.net A greener alternative is the use of copper-based catalysts. researchgate.netsciforum.net For example, the hydrophosphonylation of aliphatic alkynes has been successfully catalyzed by copper nanoparticles supported on zinc oxide (CuNPs/ZnO). researchgate.netsciforum.net This system is notable for its efficiency under mild, aerobic conditions and its ability to function without phosphine (B1218219) ligands, which are often toxic and air-sensitive. researchgate.net

Another green approach is the use of solvent-free or solvent-minimized reaction conditions. The phosphorylation of ketones to form vinyl phosphonates using triflic anhydride can be performed under solvent-free conditions, reducing waste and simplifying purification. organic-chemistry.org Additionally, the use of microreactors offers significant environmental benefits, including reduced solvent usage, improved energy efficiency, and enhanced safety by minimizing the volume of hazardous reagents at any given time. rsc.org Such technology could be applied to various steps in the synthesis of the target compound. rsc.org

The principles of atom economy can be addressed by designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. One-pot reactions, where multiple transformations are carried out in a single reaction vessel, are particularly advantageous in this regard. A potential one-pot synthesis could involve the simultaneous addition of both the iodine and phosphonate groups across the alkyne, thus avoiding the need to isolate intermediates and reducing solvent and energy consumption.

Purification and Isolation Techniques for Synthetic Intermediates

The purification and isolation of intermediates and the final product are critical steps in any synthetic sequence. For organophosphorus compounds like this compound and its precursors, a combination of techniques is typically employed.

Chromatography: Column chromatography is a widely used method for purifying phosphonates and their derivatives. researchgate.netorgsyn.org Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of nonpolar and polar solvents, such as hexanes and ethyl acetate (B1210297) or diethyl ether. orgsyn.org The polarity of the eluent is adjusted to achieve optimal separation of the desired product from unreacted starting materials and byproducts. For instance, in the purification of diethyl [(phenylsulfonyl)methyl]phosphonate, a gradient elution from diethyl ether-hexanes to pure ethyl acetate is used. orgsyn.org

Distillation: For liquid intermediates that are thermally stable, distillation under reduced pressure is an effective purification method. orgsyn.org This technique is particularly useful for removing lower-boiling impurities or for purifying the product after an initial extraction. Diethyl (dichloromethyl)phosphonate, for example, is purified by vacuum distillation. orgsyn.org

Recrystallization: If the synthesized compound or its intermediates are crystalline solids, recrystallization is an excellent method for achieving high purity. researchgate.net This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

Extraction and Washing: Before chromatographic or distillation-based purification, a standard aqueous workup is typically performed. This involves extracting the reaction mixture with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate), followed by washing the organic layer with water, brine, or specific aqueous solutions (like sodium bicarbonate to neutralize acids or sodium bisulfite to quench oxidizing agents) to remove inorganic salts and water-soluble impurities. orgsyn.org The organic solution is then dried over an anhydrous salt like magnesium sulfate (B86663) before the solvent is removed. orgsyn.orgorgsyn.org

Chemical Reactivity and Mechanistic Studies of Diethyl 1 Iodohept 1 En 1 Yl Phosphonate

Reactivity of the Vinyl Iodide Moiety

The carbon-iodine bond in vinyl iodides is the weakest among the vinyl halides, which makes it the most reactive in processes like transition-metal catalyzed cross-coupling reactions. wikipedia.org Vinyl iodides typically react faster and under milder conditions than their bromide or chloride counterparts. wikipedia.org This heightened reactivity makes Diethyl (1-iodohept-1-en-1-yl)phosphonate an excellent substrate for synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon bonds. The vinyl iodide group in this compound makes it an ideal electrophilic partner in several of these key reactions. wikipedia.org

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to create a substituted alkene. organic-chemistry.orgyoutube.com For this compound, this reaction provides a pathway to synthesize substituted dienylphosphonates.

The catalytic cycle typically involves the oxidative addition of the vinyl iodide to a palladium(0) complex, followed by migratory insertion of the coupling alkene partner into the palladium-carbon bond. libretexts.org The final steps are a β-hydride elimination to form the diene product and regeneration of the palladium(0) catalyst. libretexts.org A key advantage of the Heck reaction is its high degree of stereoselectivity; the reaction usually proceeds with retention of the vinyl halide's stereochemistry and favors the formation of the trans (or E) product with respect to the newly formed double bond due to steric factors during the coupling process. youtube.com The functional group tolerance of the Heck reaction is also quite high. youtube.com

Table 1: Representative Heck Coupling Reactions of this compound

| Alkene Partner | Catalyst System (Typical) | Product Structure |

| Methyl acrylate | Pd(OAc)₂, PPh₃, Et₃N | Diethyl (1-(2-(methoxycarbonyl)vinyl)hept-1-en-1-yl)phosphonate |

| Styrene | Pd(OAc)₂, PPh₃, K₂CO₃ | Diethyl (1-(2-phenylvinyl)hept-1-en-1-yl)phosphonate |

| Ethylene | PdCl₂, PPh₃, NaOAc | Diethyl (nona-1,3-dien-1-yl)phosphonate |

The Sonogashira coupling is a widely used reaction that forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction can be conducted under mild conditions, often at room temperature. wikipedia.org

When this compound is subjected to Sonogashira coupling conditions with a terminal alkyne, the result is the formation of a conjugated enynylphosphonate. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org The stereochemistry of the vinyl iodide is retained in the final product. libretexts.org The versatility of this reaction allows for the introduction of a wide array of alkyne substituents, making it a valuable tool in the synthesis of complex molecules. wikipedia.org

Table 2: Representative Sonogashira Couplings of this compound

| Alkyne Partner | Catalyst System (Typical) | Product Structure |

| Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | Diethyl (1-(phenylethynyl)hept-1-en-1-yl)phosphonate |

| 1-Heptyne (B1330384) | PdCl₂(PPh₃)₂, CuI, Et₂NH | Diethyl (tetradeca-8-en-6-yn-6-yl)phosphonate |

| Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | Diethyl (1-((trimethylsilyl)ethynyl)hept-1-en-1-yl)phosphonate |

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. nih.gov Vinyl iodides are excellent substrates for this reaction. wikipedia.org The reaction of this compound with an aryl or vinyl boronic acid would lead to the formation of aryl- or diene-substituted vinylphosphonates, respectively. The phosphonate (B1237965) group is generally compatible with Suzuki-Miyaura conditions. ncl.ac.uk

The Negishi coupling is a similar palladium- or nickel-catalyzed reaction that utilizes organozinc reagents as the nucleophilic partner. It is known for its high functional group tolerance and is a powerful method for C(sp²)-C(sp²) bond formation. The reaction of this compound with an organozinc reagent would provide a reliable route to various substituted vinylphosphonates.

Table 3: Representative Suzuki-Miyaura and Negishi Couplings

| Coupling Type | Nucleophilic Partner | Catalyst System (Typical) | Product Structure |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Diethyl (1-phenylhept-1-en-1-yl)phosphonate |

| Suzuki-Miyaura | Vinylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | Diethyl (nona-1,3-dien-1-yl)phosphonate |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | Diethyl (1-phenylhept-1-en-1-yl)phosphonate |

Nucleophilic Substitution Reactions

Direct nucleophilic substitution on a vinyl halide like this compound is generally difficult. Standard S(_N)2 reactions are disfavored due to steric hindrance preventing the required backside attack on the sp²-hybridized carbon. wikipedia.org Furthermore, the S(_N)1 pathway is energetically unfavorable because it would involve the formation of a highly unstable vinyl cation. wikipedia.org The carbon-iodine bond is also strengthened by the donation of the iodine lone pair into the alkene's π* orbital, which reduces the electrophilicity of the carbon atom. wikipedia.org

While classical S(_N)1 and S(_N)2 pathways are improbable, nucleophilic vinylic substitution (S(_N)V) can occur under specific circumstances. These reactions may proceed through alternative mechanisms such as addition-elimination or elimination-addition pathways, particularly if the vinyl system is activated by electron-withdrawing groups. A concerted S(_N)V reaction, which results in an inversion of stereochemistry, is considered rare for electronically unbiased sp² vinyl electrophiles. nih.govnih.gov For a substrate like this compound, such reactions would likely require harsh conditions or activation of the substrate, for instance, by forming a vinyliodonium salt. researchgate.net

Radical Reactions and Their Pathways

The relatively weak C-I bond in this compound makes it susceptible to homolytic cleavage, initiating radical reactions. wikipedia.org Vinyl radicals can be generated from vinyl iodides and subsequently participate in a variety of transformations. wikipedia.org

One common pathway involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator like tributyltin hydride (Bu₃SnH). In this process, the tributyltin radical abstracts the iodine atom to generate a vinyl radical. libretexts.org This highly reactive intermediate can then be trapped by a hydrogen atom from Bu₃SnH to achieve a reduction, or it can participate in intermolecular or intramolecular additions to other unsaturated systems.

Photoredox catalysis offers a modern approach to generating radicals under mild conditions. nih.gov Systems combining an iodide source with triphenylphosphine under visible light irradiation have been shown to facilitate a range of radical transformations, including alkylations and cyclizations. nih.gov Such methods could potentially be applied to this compound to generate the corresponding vinyl radical, which could then engage in cascade reactions to build molecular complexity. nih.gov For instance, a generated vinyl radical could undergo a 5-exo cyclization if a suitable accepting group is present in the molecule.

Reactivity of the Diethyl Phosphonate Moiety

The diethyl phosphonate group is not merely a passive structural element; it actively influences the molecule's electronic properties and provides a site for further chemical transformations.

The diethyl phosphonate ester can be chemically modified, offering a route to other valuable compounds. A primary transformation is hydrolysis, which converts the diethyl ester into the corresponding phosphonic acid. wikipedia.org This reaction can be carried out under either acidic or basic conditions. wikipedia.orgbeilstein-journals.org Acid-catalyzed hydrolysis, often using concentrated hydrochloric acid at reflux, proceeds in two consecutive steps to remove both ethyl groups. beilstein-journals.orgnih.gov The resulting phosphonic acids are often nonvolatile solids, soluble in water and alcohols. wikipedia.org

Beyond hydrolysis, the phosphonate moiety serves as a platform for further functionalization. Vinylphosphonates can undergo a variety of transformations, including Michael additions and palladium-catalyzed cross-coupling reactions, to introduce new functional groups. acs.orgacs.org This versatility allows for the synthesis of a diverse range of functionalized phosphonate derivatives. nih.govmdpi.com

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis used to create alkenes from aldehydes or ketones. wikipedia.orgalfa-chemistry.com The reaction utilizes a phosphonate-stabilized carbanion, which acts as a nucleophile. wikipedia.org

For this compound, a classical HWE reaction is not applicable because there is no proton on the carbon alpha to the phosphonate group that can be removed to form the necessary carbanion. wikipedia.orgslideshare.net Instead, the molecule's primary reactivity in coupling reactions involves the carbon-iodine bond. It can act as an electrophilic partner in various cross-coupling reactions, such as the Palladium-catalyzed Negishi coupling, to react with organozinc reagents. rsc.org This allows for the formation of α-alkyl or α-aryl vinylphosphonates while retaining the geometry of the double bond. rsc.org

While the molecule itself is not a typical HWE reagent, its synthesis often relies on HWE-type chemistry. The HWE reaction is renowned for its ability to control alkene stereochemistry, generally favoring the formation of (E)-alkenes (trans). wikipedia.orgchem-station.com By selecting appropriate phosphonate reagents and reaction conditions, specific stereoisomers of vinylphosphonates can be synthesized. chem-station.comyoutube.com

Stereochemical Control in Reactivity (e.g., cis/trans isomerization)

The geometry of the double bond in this compound is a critical aspect of its structure and reactivity. The terms cis/trans or (Z)/(E) are used to describe the spatial arrangement of substituents around the double bond.

The synthesis of vinyl iodides and vinyl phosphonates can often be performed with a high degree of stereoselectivity, allowing for the targeted preparation of either the E or Z isomer. wikipedia.orgorganic-chemistry.org For instance, the HWE reaction, which is a common route to vinyl phosphonates, generally yields the thermodynamically more stable (E)-alkene. wikipedia.orgalfa-chemistry.com However, modifications to the HWE reaction, such as the Still-Gennari modification which uses phosphonates with electron-withdrawing trifluoroethyl groups, can favor the formation of (Z)-alkenes. chem-station.comyoutube.com

Once formed, the stereochemistry of the vinyl iodide can be quite stable. Many transition metal cross-coupling reactions, such as the Suzuki and Negishi couplings, are known to proceed with retention of the olefin geometry. rsc.orgwikipedia.org This means that if the starting material is the (E)-isomer of this compound, the product of the coupling reaction will also have the (E)-configuration.

While generally stable, cis/trans isomerization can occur under certain conditions, such as photochemical irradiation or through radical-mediated pathways. acs.orgacs.org In some mechanistic pathways involving vinyl iodides, the observation of isomerization has been used as evidence against a concerted mechanism. wikipedia.org

Applications in Advanced Organic Synthesis

Use as a Versatile Synthetic Intermediate

The dual functionality of Diethyl (1-iodohept-1-en-1-yl)phosphonate makes it a highly versatile building block in organic synthesis. It can act as a linchpin, allowing for the sequential or convergent introduction of different molecular fragments.

The vinyl iodide portion of the molecule is a prime substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of intricate organic scaffolds. These reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and materials. libretexts.orgsigmaaldrich.com The general catalytic cycle for these transformations involves the oxidative addition of the vinyl iodide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. libretexts.orgyoutube.com

Key cross-coupling reactions applicable to vinyl iodophosphonates include:

Suzuki-Miyaura Coupling: This reaction pairs the vinyl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. libretexts.org This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. libretexts.org The Suzuki-type coupling of unprotected 3-iodoindazoles with pinacol (B44631) vinyl boronate has been demonstrated to proceed efficiently under microwave irradiation, suggesting a viable route for the vinylation of various substrates. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the vinyl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield conjugated enynes. wikipedia.orglibretexts.org This reaction is typically carried out under mild conditions and is a powerful tool for the synthesis of complex molecules, including natural products and pharmaceuticals. libretexts.orgnih.gov

Heck Reaction: In the Heck reaction, the vinyl iodide is coupled with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for the formation of carbon-carbon bonds and has been widely applied in organic synthesis. rsc.orgresearchgate.net

Stille Coupling: This involves the reaction with an organotin reagent.

Hiyama Coupling: This uses an organosilicon compound.

Negishi Coupling: This employs an organozinc reagent.

The following table summarizes representative conditions for these cross-coupling reactions with analogous vinyl halides.

| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Temperature | Yield (%) | Ref |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 °C | 85-95 | libretexts.org |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | Room Temp | 80-98 | wikipedia.orgorganic-chemistry.org |

| Heck | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | DMF | 100 °C | 70-90 | wikipedia.orgorganic-chemistry.org |

| Stille | Pd(PPh₃)₄ | - | Toluene | 100 °C | 75-90 | wikipedia.org |

| Negishi | Pd(PPh₃)₄ | - | THF | Room Temp | 70-88 | sigmaaldrich.com |

This data is representative of typical conditions for vinyl halides and may need optimization for this compound.

Through sequential cross-coupling reactions, this compound can serve as a precursor for the stereoselective synthesis of conjugated dienes and oligoenes. For instance, a Suzuki coupling could first replace the iodine with a vinyl group, followed by a Horner-Wadsworth-Emmons reaction of the phosphonate (B1237965) to introduce another double bond. This stepwise approach allows for precise control over the geometry of the resulting polyene system, which is crucial for applications in materials science and the synthesis of natural products. The synthesis of 2-(aryl)vinylphosphonates through Heck coupling reactions with aryl halides is a known method. researchgate.net

Vinyl phosphonates and their derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds. chim.it The reactive functionalities can participate in cyclization reactions to form rings containing nitrogen, oxygen, or sulfur. For example, α-functionalized β-hetero-substituted vinylphosphonates have been used in the synthesis of pyrazoles and isoxazoles. nih.gov Furthermore, vinyl azides, which could potentially be synthesized from related vinyl halides, are known to be excellent synthons for a variety of nitrogen-containing heterocycles through thermal or photo-induced reactions, or via transition metal catalysis. nih.gov

Strategies for Enantioselective Synthesis Utilizing the Compound

While direct enantioselective reactions on the vinyl iodide moiety are less common, the phosphonate group offers a handle for introducing chirality. For instance, an enantioselective Michael addition to vinyl phosphonates can be achieved using hydrogen bond-enhanced bifunctional halogen bond catalysis. rsc.org This approach has been successful for the addition of malononitrile (B47326) to vinyl phosphonates, yielding enantioenriched products. rsc.org

Another strategy involves the enantioselective synthesis of α-amino phosphonates through the palladium-catalyzed asymmetric hydrogenation of α-iminophosphonates, which could be derived from the subject compound. nih.gov Furthermore, enantioselective synthesis of γ-phenyl-γ-amino vinyl phosphonates has been achieved via Horner–Wadsworth–Emmons olefination without racemization. acs.org

Natural Product Synthesis and Analog Generation

Phosphonate-containing natural products are a significant class of compounds with diverse biological activities, including antibiotic and herbicidal properties. nih.gov The structural similarity of phosphonic acids to carboxylic acids and phosphate (B84403) esters allows them to act as mimics and inhibitors of biological processes. chim.it

This compound can serve as a key building block in the synthesis of natural product analogs. The vinyl iodide allows for the attachment of complex side chains via cross-coupling reactions, while the phosphonate can be converted to a phosphonic acid to mimic a phosphate or carboxylate group. This strategy is valuable for creating libraries of analogs for structure-activity relationship (SAR) studies. For example, the Sonogashira coupling is a key step in the synthesis of many enyne and enediyne natural products. libretexts.org

Development of Novel Reagents and Catalysts

Organophosphorus compounds are central to the development of new reagents and catalysts. acs.org The phosphonate group in this compound can be chemically modified to generate novel ligands for transition metal catalysis. For instance, hydrolysis to the phosphonic acid and subsequent derivatization could lead to new bidentate or monodentate ligands with unique electronic and steric properties. The development of phosphorus-based organocatalysis has seen rapid growth, with applications in a wide range of organic transformations. acs.org Additionally, organophosphates are key targets for bioremediation, and the development of biocatalytic systems for their degradation is an active area of research. nih.gov

Spectroscopic and Computational Elucidation for Mechanistic Insights

Advanced NMR Spectroscopy for Reaction Monitoring and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of "Diethyl (1-iodohept-1-en-1-yl)phosphonate". By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular structure and electronic environment of the compound.

1H, 13C, and 31P NMR for Structural and Electronic Characterization

A combination of 1H, 13C, and 31P NMR spectroscopy is essential for the comprehensive structural and electronic characterization of "this compound".

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For "this compound", the vinylic proton, the protons of the ethyl groups on the phosphonate (B1237965) moiety, and the protons of the heptyl chain will exhibit distinct chemical shifts and coupling patterns. Alkenic protons are typically observed in the range of 4.6-6.3 ppm. libretexts.org The exact chemical shift of the vinylic proton in this compound would be influenced by the electronegativity of the iodine atom and the electron-withdrawing nature of the phosphonate group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The two sp² hybridized carbons of the vinyl group will have characteristic chemical shifts, with the carbon atom bonded to the iodine being significantly affected by the heavy atom effect. The carbon atoms of the ethyl and heptyl groups will appear in the aliphatic region of the spectrum.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly valuable for characterizing organophosphorus compounds. The chemical shift of the phosphorus nucleus in "this compound" provides direct information about the electronic environment of the phosphonate group. The chemical shifts for phosphonate groups can vary, but for vinyl phosphonates, they are expected in a specific range that helps confirm the presence and nature of this functional group. acs.orgosti.gov For instance, the phosphorus chemical shift anisotropy can provide detailed information about the local structure. osti.gov

Expected NMR Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | Vinylic-H | ~6.0 - 7.5 | Doublet of doublets |

| ¹H | -OCH₂CH₃ | ~4.0 - 4.2 | Quartet |

| ¹H | -OCH₂CH₃ | ~1.2 - 1.4 | Triplet |

| ¹H | Heptyl chain | ~0.8 - 2.5 | Complex multiplets |

| ¹³C | C=C-I | ~80 - 100 | Singlet |

| ¹³C | C=C-P | ~140 - 150 | Doublet (due to C-P coupling) |

| ¹³C | -OCH₂CH₃ | ~60 - 65 | Singlet |

| ¹³C | -OCH₂CH₃ | ~15 - 20 | Singlet |

| ¹³C | Heptyl chain | ~14 - 32 | Multiple singlets |

| ³¹P | (EtO)₂P(O)- | ~10 - 25 | Singlet |

Note: The expected chemical shift values are estimates based on data for similar vinyl iodide and vinyl phosphonate compounds and are subject to variation based on solvent and other experimental conditions.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning the ¹H and ¹³C signals and determining the connectivity of the atoms in "this compound".

COSY: This experiment would establish the coupling relationships between protons, for example, confirming the connectivity within the ethyl groups and along the heptyl chain.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC: This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). This would be crucial for confirming the connectivity between the vinylic proton and the carbons of the heptyl chain and the phosphonate group, as well as the connection of the ethyl groups to the phosphorus atom through the oxygen atoms.

These 2D NMR methods are also vital for determining the stereochemistry (E/Z configuration) of the double bond by analyzing the magnitude of the ³J(H,H) coupling constants and through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which can reveal through-space proximity of protons.

Mass Spectrometry for Reaction Progress and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of "this compound". It is also invaluable for monitoring the progress of reactions by detecting the disappearance of reactants and the appearance of the desired product. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its molecular formula with high confidence. rsc.org

The fragmentation pattern observed in the mass spectrum can provide further structural information. For "this compound", characteristic fragments would be expected from the loss of the iodine atom, the ethyl groups, the ethoxy groups, and cleavage of the heptyl chain. This fragmentation data helps to piece together the structure of the molecule and confirm the identity of the product.

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. In the case of "this compound", the IR spectrum would exhibit characteristic absorption bands for the key functional groups.

Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Alkene | C=C stretch | ~1600 - 1650 |

| Phosphonate | P=O stretch | ~1230 - 1260 |

| Phosphonate | P-O-C stretch | ~1020 - 1050 |

| Alkyl | C-H stretch | ~2850 - 2960 |

| Vinyl Iodide | C-I stretch | ~500 - 600 |

The presence of these characteristic absorption bands in the IR spectrum provides strong evidence for the successful synthesis of the target compound.

Theoretical and Computational Studies of Reactivity

Theoretical and computational methods, particularly Density Functional Theory (DFT), offer a powerful means to investigate the reactivity, reaction mechanisms, and electronic structure of molecules like "this compound".

DFT Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) calculations can be employed to model the reaction pathways involved in the synthesis and subsequent reactions of "this compound". By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a given reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of the reaction. aip.orgresearchgate.net

For instance, DFT calculations could be used to study the mechanism of the hydroiodination or other synthetic routes to "this compound", helping to elucidate the stereochemical outcome of the reaction. Furthermore, these calculations can predict the geometries of transition states, which are crucial for understanding how the bonds are formed and broken during a chemical transformation. aip.orgresearchgate.net The inclusion of spin-orbit coupling in these calculations is particularly important for accurately describing the properties of iodine-containing compounds. aip.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of molecules over time. For a flexible molecule like this compound, MD simulations can provide critical insights into its dynamic behavior, preferred shapes, and the stability of different conformations.

MD simulations on organophosphorus compounds are used to analyze the stability of their active sites and to identify amino acid residues that are crucial for this stability. mdpi.com The simulations involve calculating the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the molecule's flexibility and interactions. researchgate.net Key parameters derived from MD simulations include:

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues around their average position. High RMSF values indicate regions of high flexibility, such as loops or terminal ends of a molecule. researchgate.netnih.gov

While no specific MD simulation data exists for this compound, we can create a hypothetical data table to illustrate the kind of insights that would be sought. The table below imagines a simulation comparing the Z and E isomers of the compound.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for Isomers of this compound

| Parameter | Z-Isomer | E-Isomer | Interpretation |

| Average Rg (nm) | 0.45 | 0.48 | The Z-isomer may adopt a slightly more compact conformation on average. |

| Max RMSF (nm) | 0.35 (Heptyl chain terminus) | 0.40 (Heptyl chain terminus) | The heptyl chain exhibits the highest flexibility in both isomers, with slightly more in the E-isomer. |

| Stable Potential Energy (kJ/mol) | -450 | -440 | The Z-isomer is predicted to be the more energetically stable conformer. |

This table is illustrative and not based on experimental data.

Such simulations are invaluable for understanding how the molecule might interact with its environment, such as in a solvent or at the active site of an enzyme. mdpi.com

Prediction of Regio- and Stereoselectivity

Computational chemistry offers powerful tools for predicting the outcomes of chemical reactions, including their regio- and stereoselectivity. For reactions involving vinyl phosphonates like this compound, these predictions are often based on quantum mechanical calculations, such as Density Functional Theory (DFT).

DFT studies have been successfully applied to investigate reaction mechanisms and explain observed selectivity in reactions involving vinyl phosphonates. researchgate.netsciforum.net These computational models can elucidate the transition state structures and energies for different reaction pathways, allowing researchers to predict the most likely product.

Key aspects that can be predicted include:

Regioselectivity: In addition reactions, for example, computational models can determine which of the two carbons of the double bond is more susceptible to nucleophilic or electrophilic attack. This is often achieved by calculating the energies of the transition states for both possible addition products. The pathway with the lower activation energy will be favored.

Stereoselectivity: The preference for the formation of one stereoisomer over another can also be predicted. For instance, in reactions creating a new chiral center, the energies of the diastereomeric transition states can be calculated to predict the major product. Some reactions involving vinyl phosphonates have been shown to be completely (E)-selective. researchgate.net

The table below illustrates how computational data could be presented to predict the outcome of a hypothetical hydrophosphorylation reaction.

Table 2: Hypothetical DFT Calculation Results for Predicting Reaction Selectivity

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Major Product | Predicted Selectivity |

| Markovnikov Addition | +25.5 | No | >99:1 |

| Anti-Markovnikov Addition | +15.2 | Yes | |

| Syn-Addition | +18.9 | No | >95:5 |

| Anti-Addition | +15.2 | Yes |

This table is illustrative and not based on experimental data.

These predictive capabilities are not only academically interesting but also have practical applications in synthesis planning, helping chemists to design reactions that are more efficient and selective, thereby reducing waste and byproducts. rsc.org

Future Directions in Research on Diethyl 1 Iodohept 1 En 1 Yl Phosphonate

Exploration of Unconventional Reactivity Modes

While the vinyl iodide moiety of diethyl (1-iodohept-1-en-1-yl)phosphonate is a classical handle for transition-metal-catalyzed cross-coupling reactions, future research could delve into less conventional transformations. The exploration of radical-based reactions, for instance, could unlock new synthetic pathways. Atom transfer radical addition (ATRA) reactions, initiated either thermally or photochemically, could enable the addition of the vinylphosphonate (B8674324) scaffold across alkenes and alkynes, providing access to more complex phosphonate (B1237965) derivatives.

Furthermore, the application of photoredox catalysis could enable novel coupling reactions under mild conditions. For example, the generation of a vinyl radical from the C-I bond could facilitate couplings with a broader range of nucleophiles than traditional methods allow. Investigating the reactivity of the phosphonate group itself, beyond its typical role as a directing or activating group, could also be a fruitful avenue. This might involve exploring its participation in [3+2] or [4+2] cycloaddition reactions, potentially leading to the synthesis of novel phosphorus-containing heterocycles.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from batch to continuous flow processing offers significant advantages in terms of safety, scalability, and reproducibility. Future research should focus on adapting the synthesis and subsequent transformations of this compound for flow chemistry platforms. The generation of this reagent could be streamlined in a flow reactor, potentially improving the efficiency and safety of handling iodine-containing reagents.

Moreover, the integration of its cross-coupling reactions into automated synthesis platforms could accelerate the discovery of new bioactive molecules or functional materials. A flow setup would allow for rapid screening of reaction conditions (catalysts, ligands, bases, and solvents) and the efficient generation of libraries of derivatives for high-throughput screening.

Catalyst Development for Enhanced Selectivity and Efficiency

The development of more active, selective, and sustainable catalysts for the transformation of this compound is a critical area for future investigation. While standard palladium-based catalysts are effective for Suzuki, Sonogashira, and Heck couplings of vinyl iodides, there is room for improvement. Research could focus on the design of novel ligand scaffolds that enhance the catalytic activity, allowing for lower catalyst loadings and milder reaction conditions.

Furthermore, the development of catalysts based on more abundant and less toxic first-row transition metals, such as iron, copper, or nickel, would represent a significant advance in green chemistry. Another key area is the development of stereoselective catalysts that can control the geometry of the double bond during synthesis or subsequent reactions, or that can induce chirality in the products of its transformations.

| Catalyst System | Potential Advantages | Research Goals |

| Palladium-N-Heterocyclic Carbene (NHC) Complexes | High stability and activity | Lowering catalyst loading; expanding substrate scope. |

| Nickel-Based Catalysts | Lower cost and toxicity | Improving catalyst lifetime and selectivity. |

| Copper-Catalyzed Couplings | Cost-effective and versatile | Developing milder reaction conditions and broader applicability. |

| Chiral Phosphine (B1218219) Ligands with Palladium | Enantioselective transformations | Synthesis of chiral phosphonates and their derivatives. |

Design of Next-Generation Organophosphorus Reagents

Building upon the structural framework of this compound, future research could focus on the design of next-generation organophosphorus reagents with tailored reactivity. Modification of the phosphonate ester groups, for example, by introducing bulkier or electron-withdrawing substituents, could fine-tune the electronic and steric properties of the molecule, influencing its reactivity in subtle ways.

Introducing additional functional groups onto the heptyl chain could lead to the development of bifunctional reagents capable of participating in tandem or cascade reaction sequences. For instance, a terminal alkyne or alkene on the heptyl chain could participate in intramolecular cyclizations following an initial cross-coupling reaction at the vinyl iodide position, providing rapid access to complex cyclic phosphonates.

Applications in Materials Science and Polymer Chemistry

The unique properties of organophosphorus compounds make them attractive candidates for applications in materials science. This compound could serve as a valuable monomer in the synthesis of novel functional polymers. The vinyl iodide group is amenable to polymerization via various methods, including radical polymerization or transition-metal-catalyzed polycondensation. The resulting phosphonate-containing polymers could exhibit interesting properties such as flame retardancy, metal chelation capabilities, or enhanced adhesion to surfaces.

Furthermore, the phosphonate moiety could be hydrolyzed to the corresponding phosphonic acid, which can be used to functionalize metal oxide surfaces or to create self-assembled monolayers. These materials could find applications in areas such as corrosion inhibition, biocompatible coatings, or as components in electronic devices.

| Polymer Type | Potential Properties | Potential Applications |

| Poly(vinylphosphonate)s | Flame retardancy, ion conductivity | Fire-resistant materials, solid polymer electrolytes. |

| Copolymers with Styrene or Acrylates | Tunable refractive index, adhesion | Optical materials, coatings, and adhesives. |

| Phosphonate-Functionalized Surfaces | Corrosion resistance, biocompatibility | Protective coatings for metals, biomedical implants. |

Expansion into Diverse Synthetic Targets (e.g., highly functionalized molecules, chiral compounds)

A key future direction will be to demonstrate the utility of this compound as a building block for the synthesis of complex and valuable molecules. Its ability to participate in a wide range of C-C and C-heteroatom bond-forming reactions makes it an ideal starting point for the synthesis of highly functionalized acyclic molecules. For example, a sequence of cross-coupling reactions could be employed to install different substituents at the vinylic position, followed by further elaboration of the heptyl chain.

The synthesis of chiral compounds represents another significant challenge and opportunity. Asymmetric transformations of the double bond, such as asymmetric hydrogenation or dihydroxylation, could provide access to enantioenriched phosphonates. Alternatively, the development of chiral variants of the reagent itself, for example, by using chiral alcohols to form the phosphonate esters, could enable diastereoselective reactions. The successful application of this reagent in the total synthesis of natural products or pharmaceutically active compounds would be a testament to its synthetic utility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.